2-Methoxy-5-(trifluoromethyl)aniline hydrochloride
Overview
Description
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. This compound is often used in chemical synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to the corresponding aniline derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield 2-Methoxy-5-(trifluoromethyl)aniline .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent aniline derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder or tin chloride in hydrochloric acid are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent aniline derivative.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups influence the compound’s electronic properties, enhancing its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: The parent compound without the hydrochloride salt.
4-Methoxy-3-nitrobenzotrifluoride: A precursor in the synthesis of the target compound.
2-Amino-4-(trifluoromethyl)anisole: Another aniline derivative with similar substituents.
Uniqueness
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTQCFDXOLDZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.